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Abstract
CFT8634 is a potent, selective, and orally bioavailable heterobifunctional protein degrader

designed to target Bromodomain-containing protein 9 (BRD9) for degradation.[1][2] As a

Bifunctional Degradation Activating Compound (BiDAC™), CFT8634 recruits the Cereblon

(CRBN) E3 ubiquitin ligase to BRD9, leading to its ubiquitination and subsequent proteasomal

degradation.[2][3] This technical guide provides a comprehensive overview of the chemical

properties, synthesis pathway, mechanism of action, and preclinical data of CFT8634,

positioning it as a significant tool for research in cancers with SMARCB1 perturbation, such as

synovial sarcoma and SMARCB1-null solid tumors.[3][4]

Chemical Properties
CFT8634 is a synthetic organic molecule with a complex structure enabling its dual-binding

functionality.[5] Its key chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

(S)-3-(4-(4-((S)-1-(2,6-

dimethoxy-4-(1,4,5-trimethyl-6-

oxo-1,6-dihydropyridin-3-

yl)benzyl)-3,3-difluoropiperidin-

4-yl)piperazin-1-yl)-3-

fluorophenylamino)piperidine-

2,6-dione

[6]

Molecular Formula C37H45F3N6O5 [7][8]

Molecular Weight 710.79 g/mol [7][8]

CAS Number 2704617-96-7 [3][5][7][8][9]

Solubility Soluble in DMSO. [6][7]

Storage

Powder: -20°C for up to 3

years. In solvent: -80°C for up

to 1 year.

[7]

Table 1: Chemical and Physical Properties of CFT8634

Synthesis Pathway
The synthesis of CFT8634 was developed using C4 Therapeutics' proprietary TORPEDO®

(Target Oriented Protein Degrader Optimizer) platform.[4] While a detailed, step-by-step

synthesis protocol is not publicly available, the general strategy for creating heterobifunctional

degraders like CFT8634 involves the modular assembly of three key components: a ligand that

binds to the target protein (BRD9), a ligand that binds to an E3 ubiquitin ligase (CRBN), and a

linker that connects these two ligands.[3] The chemical structure of CFT8634 is disclosed in

patent WO2021178920A1.[6][9][10][11]

The development process, as alluded to in preclinical presentations, involved extensive

medicinal chemistry efforts to optimize the potency, selectivity, and oral bioavailability of the

degrader molecule. This optimization likely included modifications to the BRD9-binding moiety,

the CRBN-binding moiety, and the linker to achieve the desired pharmacokinetic and

pharmacodynamic properties.
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Mechanism of Action: Targeted Protein Degradation
CFT8634 functions as a proteolysis-targeting chimera (PROTAC) to induce the degradation of

BRD9.[12] Its mechanism of action involves the following key steps:

Ternary Complex Formation: CFT8634, being a heterobifunctional molecule, simultaneously

binds to the bromodomain of BRD9 and the CRBN subunit of the CRL4-CRBN E3 ubiquitin

ligase complex.[2][13] This brings BRD9 into close proximity with the E3 ligase.

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of

ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the

surface of BRD9.

Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized by the 26S

proteasome, which unfolds and degrades the protein into small peptides.

Catalytic Cycle: After inducing the degradation of a BRD9 molecule, CFT8634 is released

and can bind to another BRD9 protein, thus acting catalytically to degrade multiple target

proteins.

This targeted degradation of BRD9 is hypothesized to be a more effective therapeutic strategy

than simple inhibition, particularly in cancers that are dependent on the non-enzymatic

scaffolding function of BRD9.[4]
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Caption: Mechanism of action of CFT8634 as a BRD9 degrader.

Preclinical Data
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CFT8634 has demonstrated potent and selective degradation of BRD9 in preclinical studies,

leading to anti-tumor activity in models of SMARCB1-perturbed cancers.

In Vitro Activity
Parameter Value Cell Line/Context Reference

DC50 (BRD9

Degradation)
2 nM

Synovial sarcoma cell

line
[12][13]

DC50 (BRD9

Degradation)
2.7 nM

SMARCB-1 deficient

cell lines
[3]

DC50 (BRD9

Degradation)
3 nM Not specified [1][7][14][15]

hERG Inhibition >30 µM Not specified [3]

Table 2: In Vitro Activity of CFT8634

In Vivo Activity
Parameter Value Species Reference

Oral Bioavailability (F) 83% Rat [3][16]

Clearance (Cl_obs) 22 mL/min/kg Rat [3][16]

Oral Bioavailability (F) 74% Mouse [14]

Clearance 6 mL/min/kg Mouse [14]

Table 3: In Vivo Pharmacokinetic Parameters of CFT8634

In vivo studies using xenograft models of SMARCB1-perturbed cancers have shown that oral

administration of CFT8634 leads to robust, dose-dependent degradation of BRD9 and

significant tumor growth inhibition.[12][13]

Experimental Protocols
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Detailed experimental protocols for the characterization of CFT8634 are proprietary. However,

a general workflow for evaluating a PROTAC molecule like CFT8634 is outlined below.

Generalized Experimental Workflow for PROTAC Evaluation

In Vitro Evaluation

In Vivo Evaluation

Binding Assays (e.g., SPR, ITC)
- Target (BRD9)

- E3 Ligase (CRBN)

Degradation Assays (e.g., Western Blot, HiBiT)
- Determine DC50 and Dmax

Cell Viability/Proliferation Assays (e.g., CTG, MTT)
- Determine IC50/GI50

Selectivity Profiling
- Proteomics (e.g., MS)

- Panel of related proteins

Pharmacokinetic (PK) Studies
- Oral Bioavailability
- Clearance, Half-life

Lead Candidate
Selection

Pharmacodynamic (PD) Studies
- Target degradation in tumors

Efficacy Studies
- Xenograft models

- Tumor growth inhibition

Toxicology Studies
- Assess safety profile
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Caption: Generalized workflow for preclinical evaluation of a PROTAC.

Conclusion
CFT8634 is a well-characterized preclinical candidate that effectively induces the degradation

of BRD9 through a PROTAC-mediated mechanism. Its high potency, selectivity, and oral

bioavailability make it a valuable research tool for investigating the therapeutic potential of

targeting BRD9 in synovial sarcoma, SMARCB1-null tumors, and other cancers with a

dependency on BRD9. While detailed synthesis and experimental protocols are not publicly

available, the data presented herein provide a strong foundation for its further investigation and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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